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Benzophenone, 4-methyl-, oxime

Cat. No.: B14675159
CAS No.: 38032-15-4
M. Wt: 211.26 g/mol
InChI Key: DLWJYBRYNWIYIQ-PFONDFGASA-N
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Description

General Overview of Oxime Functional Group Significance in Chemical Research

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone of modern chemical research, demonstrating remarkable versatility across a spectrum of scientific disciplines. numberanalytics.com Oximes are organic compounds derived from the reaction of hydroxylamine (B1172632) with aldehydes or ketones, resulting in aldoximes and ketoximes, respectively. numberanalytics.comnumberanalytics.com This functional group is pivotal in organic synthesis, serving as a key intermediate for the creation of more complex molecules such as amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comrsc.org The ease with which the oxime group can be transformed into other functional groups underscores its importance to synthetic chemists. numberanalytics.com

Beyond synthetic utility, oximes play a significant role in medicinal chemistry, materials science, and analytical chemistry. numberanalytics.comrsc.org In the pharmaceutical realm, oxime derivatives are investigated for a wide array of therapeutic applications. numberanalytics.comontosight.ai In materials science, they are utilized in the synthesis of polymers and other advanced materials with tailored properties. numberanalytics.com Furthermore, oximes serve as valuable reagents in analytical techniques for the identification and quantification of carbonyl compounds. tutorchase.com The ability of oximes to act as ligands in coordination chemistry has also been extensively explored, contributing to the development of new catalysts and materials with unique electronic and structural properties. rsc.org The homolytic cleavage of the N–O bond in oximes under thermal or photochemical conditions to form iminyl radicals further expands their synthetic potential, enabling the construction of complex nitrogen-containing structures. rsc.org

Historical Development of Benzophenone (B1666685) Oxime Studies

The study of oximes dates back to the 19th century, with their initial synthesis from the reaction of hydroxylamine with aldehydes and ketones marking a significant milestone in organic chemistry. numberanalytics.com Benzophenone oxime, a derivative of benzophenone, has since become a subject of considerable interest. ontosight.ai Early research focused on the fundamental properties and reactions of benzophenone oxime, including its synthesis and characterization. chemicalbook.comscribd.com

Over the years, investigations into benzophenone oxime have expanded to encompass a variety of research areas. Studies have explored its oxidation products and its role in the synthesis of other organic compounds. acs.orgacs.org The development of benzophenone oxime analogues has been a key area of research, with scientists synthesizing and evaluating these compounds for potential applications, such as their anti-inflammatory activity. researchgate.net The versatility of the benzophenone oxime scaffold has made it a valuable building block in medicinal chemistry and materials science. ontosight.ai

The Importance of Substituted Benzophenone Oximes, with Specific Focus on 4-Methyl Analogs

Substituted benzophenone oximes, which feature various chemical groups attached to the benzophenone core, have garnered significant attention due to the diverse properties and applications that arise from these structural modifications. The nature and position of the substituent can profoundly influence the compound's electronic, physical, and biological characteristics. For instance, the introduction of a chlorine atom, as in 4-chloro-benzophenone oxime, or a nitro group, as in 4-nitro-benzophenone oxime, alters the molecule's reactivity and potential biological interactions. ontosight.aiontosight.ai

The 4-methyl analog, Benzophenone, 4-methyl-, oxime, is of particular interest. The methyl group, being an electron-donating group, can affect the electronic properties of the aromatic system and the reactivity of the oxime functional group. The parent ketone, 4-methylbenzophenone (B132839), is a well-characterized compound with applications as a photoinitiator in UV-curable coatings, inks, and adhesives. riverlandtrading.comsigmaaldrich.comresearchgate.net It is synthesized through various methods, including the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride. chemicalbook.com The oxime derivative, 4-methylbenzophenone oxime, is synthesized from 4-methylbenzophenone and hydroxylamine. scribd.com

Research into substituted benzophenone imines, which are structurally related to oximes, has demonstrated the utility of these compounds in the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with potential applications in gas storage, separation, and catalysis. d-nb.inforsc.org This highlights the broader importance of the substituted benzophenone scaffold in the development of advanced materials. The study of 4-methylbenzophenone and its derivatives contributes to a deeper understanding of how substituent effects can be harnessed to design molecules with specific functionalities. sigmaaldrich.com

PropertyValueReference
Melting Point56.5-57 °C (lit.) sigmaaldrich.comchemicalbook.com
Boiling Point326 °C (lit.) sigmaaldrich.comchemicalbook.com
Molecular FormulaC14H12O chemicalbook.comnih.gov
Molecular Weight196.24 g/mol chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B14675159 Benzophenone, 4-methyl-, oxime CAS No. 38032-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38032-15-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14-

InChI Key

DLWJYBRYNWIYIQ-PFONDFGASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzophenone, 4 Methyl , Oxime and Its Derivatives

Traditional Preparative Routes for Oximes

The conventional synthesis of oximes, including 4-methylbenzophenone (B132839) oxime, has long been established in the field of organic chemistry. These methods are valued for their reliability and are foundational to the understanding of oxime formation.

Condensation of 4-Methylbenzophenone with Hydroxylamine (B1172632) Hydrochloride

The most common method for preparing 4-methylbenzophenone oxime is through the condensation reaction of 4-methylbenzophenone with hydroxylamine hydrochloride. orgsyn.orggoogle.commdpi.com This reaction is a classic example of the formation of an imine derivative from a ketone. The synthesis of the starting material, 4-methylbenzophenone, can be achieved through several methods, including the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride using a Lewis acid catalyst like anhydrous aluminum chloride. guidechem.com

The general procedure for the oximation involves dissolving 4-methylbenzophenone in a suitable solvent, typically an alcohol such as ethanol, and then adding hydroxylamine hydrochloride. orgsyn.orgscribd.com A base is required to neutralize the hydrochloride salt and liberate the free hydroxylamine, which then acts as the nucleophile. Common bases used for this purpose include sodium hydroxide, potassium hydroxide, or pyridine. orgsyn.orggoogle.com The reaction mixture is often heated to reflux to drive the condensation to completion. orgsyn.org The resulting oxime can exist as two geometric isomers, the cis- and trans-oximes (or E and Z isomers), which may be separable by crystallization. chemicalbook.com For instance, the cis-oxime of 4-methylbenzophenone has a reported melting point of 154°C, while the trans-oxime melts at 114-116°C. chemicalbook.com

General Reaction Conditions for the Synthesis of Benzophenone (B1666685) Oxime Derivatives
ReactantsBaseSolventReaction TimeYieldReference
Benzophenone, Hydroxylamine HydrochlorideSodium HydroxideAqueous Ethanol5 minutes (reflux)98-99% orgsyn.org
Benzophenone derivative, Hydroxylamine HydrochloridePyridineEthanolNot specified25-70% google.com
Aldehyde/Ketone, Hydroxylamine HydrochlorideBismuth(III) oxideSolvent-free (grindstone)Variable60-98% nih.gov

Innovative Synthetic Strategies Applied to 4-Methylbenzophenone Oxime Systems

Recent advancements in synthetic chemistry have introduced novel methodologies that offer significant advantages over traditional techniques, particularly in terms of reaction speed, efficiency, and scalability.

Flow Chemistry and Microdroplet Synthesis Approaches for Accelerated Reaction Kinetics

Flow chemistry has gained prominence as a powerful tool for organic synthesis, offering benefits such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govnih.gov In a flow system, reactants are continuously pumped through a reactor, allowing for rapid optimization and scaling of the reaction. beilstein-journals.orgresearchgate.net While specific examples for the flow synthesis of 4-methylbenzophenone oxime are not extensively detailed, the principles of flow chemistry are applicable. The reaction of an aldehyde with a hydroxylamine derivative has been shown to be significantly accelerated in a flow reactor, with reaction times dropping from hours to minutes. nih.gov

Microdroplet synthesis represents another frontier in accelerated chemical reactions. acs.org Reactions conducted in microdroplets can exhibit dramatically enhanced rates compared to bulk-phase reactions. acs.orgrsc.org For the synthesis of ketoximes, yields of 87.2–93.4% have been achieved in seconds within microdroplets, a significant improvement over the several hours required in conventional batch processes. acs.org This acceleration is attributed to the high surface-to-volume ratio and unique environment at the gas-liquid interface of the droplets. acs.orgrsc.org These techniques are also considered green due to the reduced consumption of solvents and reagents. acs.org

Comparison of Batch vs. Innovative Synthesis Methods for Oximes
MethodReaction TimeYieldKey AdvantagesReference
Traditional BatchHoursVariableWell-established orgsyn.orggoogle.com
Flow ChemistryMinutesOften higher than batchRapid, scalable, enhanced safety nih.govbeilstein-journals.org
Microdroplet SynthesisSecondsHigh (e.g., 87.2-93.4%)Extremely fast, green methodology acs.org

Metal-Mediated and Catalyzed Formations of Substituted Oximes

Metal-involving reactions provide alternative pathways for the synthesis of oximes and their derivatives. acs.orgnih.gov These methods can proceed through various mechanisms, including the nitrosation of organometallic species or the metal-catalyzed condensation of carbonyl compounds with hydroxylamines. acs.org For example, gold(I) complexes can act as electrophilic activators in the synthesis of O-allyl oximes. acs.org Transition metals like iron and copper have also been utilized in catalytic transformations involving oxime esters. nih.govexlibrisgroup.com These reactions often proceed through metal-bound radical intermediates, which can offer greater control over reactivity and selectivity compared to free radical pathways. nih.gov The diversity of metals and ligands allows for fine-tuning of the reaction conditions to achieve desired outcomes. nih.gov

Radical Pathways in Oxime Generation

The generation and application of oxime radicals have opened up new avenues in organic synthesis. nih.govnih.gov Iminoxyl radicals can be generated from oximes using a variety of oxidizing agents, including transition metal compounds like ceric ammonium (B1175870) nitrate (B79036) and lead tetraacetate, as well as metal-free oxidants such as hypervalent iodine reagents. nih.gov These radicals can then undergo a range of transformations, most notably intramolecular cyclizations to form five-membered rings like isoxazolines. nih.gov The unpaired electron in an oxime radical is delocalized between the oxygen and nitrogen atoms, allowing it to react as either an O- or N-centered radical, leading to the formation of C-O or C-N bonds, respectively. nih.gov More recently, first-row transition-metal-catalyzed transformations of oxime esters have been explored, which are proposed to proceed through free-radical mechanisms. nih.gov Computational studies, however, suggest that the formation of a metal-bound iminyl radical is more likely in reactions catalyzed by Fe(II) and Cu(I). nih.gov

Stereoselective Synthesis and Isolation of (Z)- and (E)-Isomers of 4-Methylbenzophenone Oxime

The synthesis of 4-methylbenzophenone oxime typically yields a mixture of its geometric isomers, the (Z)- and (E)-configurations. The stereochemical outcome of the oximation reaction is influenced by various factors, including the reagents, catalysts, and reaction conditions. Consequently, methods have been developed to not only synthesize the oxime but also to selectively obtain and isolate the individual isomers.

The classical approach to preparing ketoximes involves the condensation of the corresponding ketone with hydroxylamine, often in the presence of a base. This method, when applied to 4-methylbenzophenone, results in a mixture of the (Z)- and (E)-isomers. The ratio of these isomers can be subject to thermodynamic control, which is dependent on the reaction temperature. researchgate.netthieme.de

For the stereoselective synthesis of the (E)-isomer, a notable method involves the treatment of a mixture of (E)- and (Z)-isomers with a protic or Lewis acid under anhydrous conditions. For instance, dissolving a mixture of isomers in an anhydrous solvent like diethyl ether and saturating the solution with anhydrous hydrogen chloride can lead to the precipitation of the hydrochloride salt of the (E)-isomer. Subsequent neutralization of this salt with a mild base, such as a 10% sodium carbonate solution, allows for the recovery of the (E)-isomer in high purity. google.com This process relies on the differential stability and reactivity of the isomer-acid complexes, where the (Z)-isomer can isomerize to the more stable (E)-form under the acidic conditions. google.com

Alternatively, catalytic systems have been explored to influence the stereoselectivity of the oximation reaction itself. The use of copper(II) sulfate (B86663) (CuSO₄) in conjunction with potassium carbonate (K₂CO₃) has been reported to provide a highly stereoselective conversion of ketones to their corresponding oximes. researchgate.net While specific data for 4-methylbenzophenone is not detailed, this method presents a potential route for the stereoselective synthesis of one of its oxime isomers.

The isolation of the individual (Z)- and (E)-isomers from a mixture is commonly achieved through chromatographic techniques. researchgate.net Column chromatography using a silica (B1680970) gel stationary phase is a standard procedure. The separation is based on the different polarities of the isomers, which leads to differential adsorption to the silica gel and allows for their sequential elution with an appropriate solvent system. The specific choice of eluent would be determined through preliminary analysis, such as thin-layer chromatography (TLC).

The characterization of the separated isomers is unequivocally established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the vicinity of the C=N-OH group are distinct for the (Z)- and (E)-isomers. For instance, in related ketoximes, the chemical shifts of the aromatic protons and the carbon of the C=N bond show significant differences between the two isomers, allowing for their unambiguous identification. uv.mx Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of the spatial arrangement of the substituents around the C=N double bond by identifying through-space interactions between specific protons. nih.gov

Compound NameIsomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Benzophenone, 4-methyl-, oxime (E)Distinct aromatic and -OH signalsDistinct C=N and aromatic carbon signals
This compound (Z)Distinct aromatic and -OH signals, shifted relative to the (E)-isomerDistinct C=N and aromatic carbon signals, shifted relative to the (E)-isomer

Elucidation of Reaction Mechanisms Involving Benzophenone, 4 Methyl , Oxime

The Beckmann Rearrangement of Ketoximes

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. wikipedia.orgjocpr.com This acid-catalyzed rearrangement is a cornerstone of synthetic chemistry, with wide-ranging applications, including the industrial synthesis of ε-caprolactam, the precursor to Nylon 6. wikipedia.orgjocpr.com The reaction's mechanism and stereochemical outcome are of significant academic and practical interest.

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by a strong acid, converting it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group positioned anti to the leaving group to the electron-deficient nitrogen atom, in a concerted step with the cleavage of the N-O bond. organic-chemistry.orgambeed.com The resulting nitrilium ion is then attacked by a nucleophile, typically water, which, after tautomerization, yields the final amide product. ambeed.com

The stereospecificity of the Beckmann rearrangement is a key feature; the group that migrates is the one that is geometrically opposite to the hydroxyl group of the oxime. ambeed.com However, the acidic conditions required for the rearrangement can sometimes lead to the isomerization of the (E)- and (Z)-oximes, which can result in a mixture of amide products, thereby losing the initial stereochemical integrity. ambeed.com For ketoximes like Benzophenone (B1666685), 4-methyl-, oxime, which have two different aryl groups attached to the carbonyl carbon, the (E)- and (Z)-isomers will lead to different regioisomeric amide products. The stereochemical configuration of the starting oxime, therefore, dictates the structure of the resulting amide.

Stereochemical Control in the Beckmann Rearrangement
Starting Oxime IsomerMigrating Group
(E)-isomerGroup anti to the hydroxyl group
(Z)-isomerGroup anti to the hydroxyl group

In an effort to develop more environmentally benign and efficient methods for the Beckmann rearrangement, various catalytic systems have been explored. Acidic ionic liquids, such as N-methyl-imidazolium hydrosulfate ([HMIm]HSO₄), have been successfully employed as catalysts for the rearrangement of ketoximes. nih.govresearchgate.net For instance, the rearrangement of benzophenone oxime in [HMIm]HSO₄ at 90 °C yielded the corresponding benzanilide (B160483). nih.govresearchgate.net The efficiency of this reaction can be significantly enhanced by the addition of a co-catalyst.

The use of Lewis acids in conjunction with ionic liquids has proven to be particularly effective. When phosphorus pentoxide (P₂O₅) was used as a co-catalyst with [HMIm]HSO₄, the yield of benzanilide from the rearrangement of benzophenone oxime dramatically increased from 45% to 91%. nih.govresearchgate.net Other Lewis acids like ZnCl₂, FeCl₃, and AlCl₃ have also been investigated as co-catalysts. nih.gov A key advantage of using ionic liquids is their potential for recycling and reuse, which adds to the sustainability of the process. nih.govresearchgate.net

Effect of Co-Catalyst on the Beckmann Rearrangement of Benzophenone Oxime in [HMIm]HSO₄
Co-catalystYield (%)Reference
None45 nih.govresearchgate.net
P₂O₅91 nih.govresearchgate.net
ZnCl₂Data not specified nih.gov
FeCl₃Data not specified nih.gov
AlCl₃Data not specified nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and sustainable reaction conditions. rsc.orgyoutube.com In the context of oxime rearrangements, photoredox catalysis provides a unique opportunity to control the stereochemistry of the starting oxime, which in turn dictates the regioselectivity of the Beckmann rearrangement. nih.gov

Typically, the synthesis of oximes results in the thermodynamically more stable (E)-isomer. nih.gov However, through visible-light-mediated energy transfer catalysis, it is possible to achieve photoisomerization of the (E)-oxime to the less stable (Z)-isomer. nih.gov This facile access to the (Z)-oxime allows for a "nonclassical" Beckmann rearrangement where the group that would not typically migrate in the (E)-isomer can be induced to do so. nih.gov For example, in an aryl alkyl ketoxime, this method can promote the migration of the alkyl group over the aryl group, reversing the regioselectivity of the traditional acid-catalyzed rearrangement. nih.gov This approach has been demonstrated to be effective for a variety of oximes and can be performed as a one-pot procedure for photoisomerization followed by the Beckmann rearrangement. nih.gov

In addition to the classic rearrangement, oximes can undergo fragmentation reactions, particularly when the migrating group can form a stable carbocation. wikipedia.org This competing reaction is known as the Beckmann fragmentation. wikipedia.org The fragmentation of oxime and silyl (B83357) oxime ether odd-electron positive ions has been studied, revealing that fragmentation can proceed through either a concerted McLafferty rearrangement or a stepwise hydrogen transfer/cleavage process. nih.gov Calculations have shown that for most systems, the stepwise pathway is favored. nih.gov

The fragmentation patterns of substituted benzophenones have also been investigated using techniques like electrospray ionization multistage tandem mass spectrometry (ESI-MSⁿ). nih.gov For instance, the fragmentation of 2,6,4'-trihydroxy-4-methoxybenzophenone (B1631384) shows a loss of a C₆H₆O moiety from the parent ion. researchgate.net While not directly studying the Beckmann rearrangement conditions, these mass spectrometric studies provide insight into the inherent bond cleavages that can occur in substituted benzophenone structures. The study of polycyclic polyisoprenylated benzophenones has also shed light on their degradation and fragmentation pathways. nih.gov The stability of the substituent groups and the reaction conditions play a crucial role in determining whether rearrangement or fragmentation will be the dominant pathway.

Iminoxyl Radical Chemistry of Benzophenone Oxime Derivatives

Iminoxyl radicals, also known as oxime radicals, are a class of N-oxyl radicals that have gained significant attention for their synthetic utility. nih.govbeilstein-journals.orgnih.gov These radicals are typically generated from oxime precursors and exhibit unique reactivity.

Iminoxyl radicals can be generated from their corresponding oximes through oxidation by various reagents. nih.gov Common oxidants include cerium(IV) ammonium (B1175870) nitrate (B79036), lead tetraacetate, silver(I) oxide (Ag₂O), and di-tert-butyl peroxide under photolysis. nih.govbeilstein-journals.org The first detection of iminoxyl radicals was achieved using EPR spectroscopy with a flow system, which allowed for the observation of these short-lived species. nih.gov

The generation of the iminoxyl radical from benzophenone oxime has been documented, often leading to dimerization products. nih.govbeilstein-journals.org For example, the oxidation of benzophenone oxime with Ag₂O can result in the formation of an O-N bonded dimer. nih.govbeilstein-journals.org

Spectroscopic techniques are vital for the characterization of these transient species. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for studying iminoxyl radicals, providing information about their electronic structure. nih.govu-tokyo.ac.jp Infrared (IR) spectroscopy can also be used to characterize more stable iminoxyl radicals. A key feature in the IR spectrum is the appearance of an intense band corresponding to the asymmetric vibrations of the C=N–O• fragment, typically in the range of 1550-1610 cm⁻¹, and the disappearance of the O-H stretching vibration of the parent oxime. nih.govbeilstein-journals.org Quantum chemical calculations suggest that iminoxyl radicals have a larger C=N-O angle and a shorter N-O bond compared to the parent oximes. researchgate.net

Spectroscopic Data for Iminoxyl Radicals
Spectroscopic TechniqueCharacteristic Feature
EPR SpectroscopyDetection of unpaired electron, provides structural information
IR SpectroscopyC=N–O• asymmetric stretch (1550-1610 cm⁻¹), absence of O-H stretch

Intramolecular Cyclization Reactions Involving Oxime Radicals

Intramolecular cyclization of radicals derived from oximes, such as 4-methylbenzophenone (B132839) oxime, represents a significant strategy for the synthesis of nitrogen-containing heterocycles. nih.govthieme-connect.denih.govnih.gov These reactions primarily proceed through the addition of an iminoxyl radical to a carbon-carbon double bond within the same molecule. beilstein-journals.org The regioselectivity of this cyclization, leading to the formation of either a five-membered isoxazoline (B3343090) ring (via C–O bond formation) or a cyclic nitrone (via C–N bond formation), is a key aspect of these transformations. nih.govbeilstein-journals.org

The generation of the initial iminoxyl radical is a critical step, often achieved through oxidation of the oxime hydroxyl group. nih.govbeilstein-journals.org Various oxidizing agents and conditions have been employed to facilitate this process. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can effectively oxidize the oxime moiety to the corresponding iminoxyl radical. nih.gov

Once formed, the iminoxyl radical can attack a suitably positioned unsaturated bond. The cyclization of β,γ-unsaturated oximes typically results in the formation of isoxazolines. nih.gov For example, β,γ-unsaturated oximes with an aromatic substituent on the C=NOH group have been shown to yield isoxazolines in high yields (88–93%). nih.gov In cases where γ,δ-unsaturated oximes are used as substrates, the formation of cyclic nitrones is observed. nih.gov

The mechanism of these cyclizations is believed to be radical in nature. For instance, in a proposed mechanism for the oxidative cyclization of oximes, a hypoiodite (B1233010) intermediate, formed from the oxime, undergoes homolytic cleavage of the O–I bond to generate the iminoxyl radical, which then initiates the cyclization. nih.gov

Table 1: Examples of Intramolecular Cyclization Products from Unsaturated Oximes

Starting MaterialProduct TypeRing SizeBond Formed
β,γ-Unsaturated OximeIsoxazoline5-memberedC–O
γ,δ-Unsaturated OximeCyclic Nitrone6-memberedC–N

This table is generated based on the general principles of intramolecular cyclization of oxime radicals. nih.govbeilstein-journals.org

Hydrogen Atom Transfer (HAT) Processes Mediated by Oxime Radicals

Iminoxyl radicals, including those derived from 4-methylbenzophenone oxime, can participate in intramolecular hydrogen atom transfer (HAT) reactions. nih.govbeilstein-journals.org This process involves the abstraction of a hydrogen atom from a carbon center within the same molecule by the iminoxyl radical. nih.govscripps.edusioc-journal.cn The HAT process is a key step in various synthetic transformations, often leading to the formation of a C-centered radical that can undergo further reactions. nih.govbeilstein-journals.org

A notable example is the 1,5-HAT, where the iminoxyl radical abstracts a hydrogen atom from a position five atoms away. nih.gov This is often observed in systems where a favorable six-membered transition state can be formed. nih.gov For instance, in a DDQ-mediated oxidative cyclization, the initially formed iminoxyl radical undergoes a 1,5-HAT to generate a C-centered radical. nih.govbeilstein-journals.org This carbon-centered radical can then be oxidized to a carbocation, which subsequently undergoes cyclization. nih.gov

The "philicity," or the nucleophilic or electrophilic character of the radical, can influence the favorability of the HAT process. scripps.edu The stability of the resulting C-centered radical also plays a crucial role; for example, radicals stabilized by adjacent sulfur atoms are readily formed. nih.gov The feasibility of HAT is intrinsically linked to the bond dissociation enthalpy (BDE) of the C-H bond being broken. researchgate.net

Experimental evidence, such as deuterium (B1214612) labeling studies, has been used to confirm the occurrence of HAT in these reaction mechanisms. nih.gov For example, the incorporation of a deuterium label at the oxime hydroxyl group and its subsequent transfer to a carbon atom in the product provides strong support for a HAT-mediated pathway. nih.gov

Oxidative Cyclization Mechanisms in Substituted Oximes

Oxidative cyclization of substituted oximes, including derivatives of 4-methylbenzophenone oxime, provides a powerful method for the construction of various heterocyclic systems. nih.govrsc.orgnih.gov These reactions can proceed through different mechanistic pathways, often involving the initial generation of an iminoxyl radical. nih.govbeilstein-journals.org The subsequent steps can involve either cleavage of a C-H bond or a C=C double bond. nih.gov

One common pathway involves the oxidative cleavage of a C-H bond. nih.gov For example, the oxidation of oximes with an activated C-H bond in the β-position can lead to the formation of isoxazolines or isoxazoles. beilstein-journals.org The reaction often proceeds with the exclusive formation of a five-membered ring, highlighting the regioselectivity of the C-H bond cleavage. nih.gov The presence of aryl substituents at the β-position of the oxime generally leads to higher yields of the cyclized products compared to methyl substituents. beilstein-journals.org

Another pathway involves the oxidative cyclization with cleavage of a π-bond of a C=C double bond. beilstein-journals.org This is observed in the reaction of unsaturated oximes, leading to the formation of isoxazolines or cyclic nitrones. nih.gov The choice of oxidizing agent and reaction conditions can influence the outcome of the reaction. Systems such as DEAD or TEMPO/DEAD have been employed for the oxidative cyclization of β,γ- and γ,δ-unsaturated oximes. nih.gov

In some cases, the mechanism involves the formation of an intermediate that is further oxidized. For example, in a DDQ-mediated oxidative cyclization of thiohydroximic acids, the initially formed iminoxyl radical undergoes a 1,5-HAT to give a C-centered radical, which is then oxidized by DDQ to a carbocation before cyclization. nih.govbeilstein-journals.org

Table 2: Oxidative Cyclization Pathways for Substituted Oximes

Cyclization PathwayKey IntermediateResulting Heterocycle
C-H Bond CleavageIminoxyl radical, C-centered radicalIsoxazoline, Isoxazole
C=C Bond CleavageIminoxyl radicalIsoxazoline, Cyclic Nitrone

This table summarizes the general pathways for oxidative cyclization based on the provided search results. nih.govbeilstein-journals.org

Metal-Catalyzed Transformations of Substituted Benzophenone Oxime Ethers

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the C-H functionalization and cross-coupling reactions of substituted benzophenone oxime ethers. mdpi.comnih.govrsc.org The oxime ether group can act as a directing group, facilitating the selective activation of a proximal C-H bond, typically at the ortho position of an aromatic ring. mdpi.comnih.gov This directed C-H activation leads to the formation of a palladacycle intermediate, which is key to subsequent functionalization reactions. pkusz.edu.cn

A variety of palladium catalysts, often in the form of Pd(OAc)₂, are effective for these transformations. nih.govpkusz.edu.cn The catalytic cycle generally involves the formation of a palladium(II) species that coordinates to the oxime ether. nih.gov This is followed by C-H activation, often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, to form the palladacycle. pkusz.edu.cn This intermediate can then undergo various coupling reactions.

For instance, palladium-catalyzed ortho-selective benzoylation of acetophenone (B1666503) oxime ethers has been achieved using benzoylformic acid as the acyl source. mdpi.com The proposed mechanism involves the formation of a five-membered ring palladium complex, which then reacts with a benzoyl radical. mdpi.com Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be performed with substrates bearing oxime-related functionalities, demonstrating the versatility of this approach for C-C bond formation. rsc.orgsemanticscholar.org

The nature of the palladium catalyst and the reaction conditions can significantly influence the outcome. Studies have investigated monomeric, dimeric, and even trimeric palladium species as potential active catalysts in C-H activation. pkusz.edu.cn The choice of ligands can also play a crucial role in the efficiency and selectivity of the coupling process. acs.org

Table 3: Examples of Palladium-Catalyzed Reactions of Oxime Ethers

Reaction TypeDirecting GroupPosition Functionalized
Ortho-acylationOxime etherOrtho C-H of aryl ring
Suzuki-Miyaura CouplingOxime-related functionalityAryl halide position

This table is a generalized representation based on the principles of palladium-catalyzed C-H functionalization. mdpi.comnih.govrsc.org

Oxidative Addition to Metal Centers in Oxime Chemistry

Oxidative addition is a fundamental step in many metal-catalyzed reactions involving oxime derivatives, particularly with palladium. umb.edulibretexts.orgcsbsju.eduwikipedia.orgufrgs.brnumberanalytics.comlibretexts.org This process involves the insertion of a low-valent metal center, such as Pd(0), into a bond of the oxime substrate, leading to an increase in the metal's oxidation state and coordination number. umb.edulibretexts.orgwikipedia.orgnumberanalytics.com

In the context of palladium-catalyzed reactions of O-acyl oximes, the oxidative addition of the Pd(0) catalyst to the N-O bond of the oxime ester is a key initiating step. acs.orgrsc.org This generates an alkylideneamino-palladium(II) or imino-Pd(II) intermediate. acs.orgrsc.org This intermediate is then poised for further reactions, such as migratory insertion of an alkene in Heck-type reactions. rsc.orgrsc.org The formation of this Pd(II) complex from the oxidative addition of the N-O bond has been supported by the isolation and characterization of such species. acs.org

The feasibility of oxidative addition is influenced by several factors, including the nature of the metal center and the substrate. Electron-rich metal centers in low oxidation states are generally favored for oxidative addition. libretexts.org The reaction requires a vacant coordination site on the metal, so for 18-electron complexes, ligand dissociation may need to occur first. ufrgs.br

While oxidative addition is a well-established concept in palladium chemistry, its occurrence with other metals and different bonds within the oxime functionality is also an area of investigation. For example, the oxidative addition of O-H and N-H bonds to palladium(0) complexes has been reported, highlighting the potential for alternative activation pathways. nih.gov

Table 5: General Characteristics of Oxidative Addition in Oxime Chemistry

Metal CatalystBond Cleaved in Oxime DerivativeResulting Intermediate
Palladium(0)N-O bond of O-acyl oximeImino-Palladium(II)

This table provides a generalized overview of oxidative addition in the context of palladium-catalyzed reactions of oxime derivatives. acs.orgrsc.org

Hydrolysis and Deoximation Mechanisms of Benzophenone Oximes

The regeneration of the parent carbonyl compound from an oxime is a fundamental transformation in organic synthesis, often utilized in protection-deprotection strategies. This process, known as deoximation, can be achieved through various mechanisms, with hydrolysis being a primary method.

The hydrolysis of oximes is generally catalyzed by acid. raineslab.comwebsite-files.com The reaction mechanism involves the initial protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom in the C=N bond. This is followed by the nucleophilic attack of a water molecule on the carbon atom, leading to the formation of a tetrahedral intermediate known as a carbinolamine. google.com Subsequent proton transfer and elimination of hydroxylamine (B1172632) result in the formation of the corresponding ketone, in this case, 4-methylbenzophenone. website-files.comgoogle.com

Protonation of the oxime nitrogen.

Nucleophilic attack by water to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule.

Protonation of the hydroxylamine nitrogen.

Elimination of hydroxylamine to yield the protonated ketone.

Deprotonation to give the final ketone product.

The rate of hydrolysis is influenced by the acidity of the medium. Studies on acetophenone oximes have shown that in moderately concentrated acids, the rate-determining step can be the general base-catalyzed loss of hydroxylamine from the cationic tetrahedral intermediate. youtube.com The presence of substituents on the aromatic ring can also affect the rate of hydrolysis.

Deoximation can also be achieved under non-hydrolytic conditions using various reagents and methodologies. Oxidative deoximation methods often employ metallic oxidants or non-metallic reagents under mild conditions. researchgate.net For instance, various chromium (VI) reagents have been shown to be effective for the cleavage of the C=N bond in oximes. researchgate.net

More recently, environmentally friendly methods have been developed. Photocatalytic deoximation presents a green alternative, utilizing visible light and a photocatalyst to drive the reaction. researchgate.net Some studies have shown that the ketone product itself can act as an autocatalyst in the photocatalytic oxidative deoximation process. researchgate.net Another approach involves the use of graphene oxide with sodium nitrite (B80452) and air as a mild and efficient catalytic system for the deprotection of a wide range of ketoximes and aldoximes.

Table 1: Selected Reagents for the Deoximation of Oximes

Reagent/SystemConditionsComments
Acidic Hydrolysis (e.g., HCl, H₂SO₄)Aqueous acid, heatingGeneral method, mechanism involves a tetrahedral intermediate. website-files.comgoogle.com
Pyridinium Chlorochromate (PCC)Microwave irradiationRapid deoximation with high yields.
N-bromophthalimide (NBPI)Acetone, microwave irradiationSelective cleavage of oximes.
Graphene Oxide / NaNO₂Air, mild conditionsEfficient co-catalyst system for deprotection.
Visible Light / PhotocatalystVisible light irradiationGreen and sustainable method, can be autocatalytic. researchgate.net

Photoinduced Isomerization and Deprotection Reactions of Oximes

Oximes, including Benzophenone, 4-methyl-, oxime, exhibit interesting photochemical reactivity. Two of the most significant photoinduced reactions are geometric E/Z isomerization and deprotection to the parent carbonyl compound.

Geometric isomerization around the C=N double bond is a common photoreaction of oximes. wikipedia.org Unsymmetrical ketoximes, like 4-methylbenzophenone oxime, can exist as two stereoisomers, the E- and Z-isomers. The anti-periplanar migrating group determines the product of the Beckmann rearrangement, making the control of oxime stereochemistry crucial. wikipedia.org Photoisomerization provides a method to access the less thermodynamically stable isomer. This process is often reversible and can be induced by direct irradiation or through photosensitization using a triplet sensitizer (B1316253). The use of visible-light photocatalysis with appropriate sensitizers allows for mild and general protocols for E to Z photoisomerization of aryl oximes. researchgate.net

The mechanism of photoisomerization typically involves the excitation of the oxime to an excited singlet state, followed by intersystem crossing to a triplet state. The rotation around the C=N bond occurs in the excited state, leading to the other isomer upon relaxation to the ground state. The quantum yield of isomerization can be influenced by factors such as the solvent and the presence of substituents.

Photodeprotection, or photocleavage, of oximes to regenerate the corresponding carbonyl compound is another valuable reaction. This process offers a mild alternative to harsh chemical deoximation methods, allowing for the removal of the protecting group under neutral conditions with spatial and temporal control. While direct photolysis can lead to deoximation, the efficiency can be low. Photosensitized reactions can enhance the process. For example, photoexcited nitroarenes have been used for the oxidative cleavage of oximes. In some cases during these reactions, photoisomerization to the Z-isomer is observed as a competing process.

Table 2: Key Photoinduced Reactions of Benzophenone Oximes

ReactionDescriptionMechanistic Features
E/Z Isomerization Reversible interconversion between the E- and Z-isomers upon irradiation. wikipedia.orgProceeds via an excited triplet state. Can be achieved by direct irradiation or triplet-triplet energy transfer from a photosensitizer. researchgate.net
Photodeprotection Cleavage of the oxime to regenerate the parent ketone, 4-methylbenzophenone.Can occur via direct photolysis or be photosensitized. Oxidative cleavage can be induced by photoexcited species like nitroarenes.
Beckmann Rearrangement Photochemically induced rearrangement to an amide.This is a less common photoreaction for simple oximes compared to isomerization but has been observed.

Comprehensive Spectroscopic and Structural Characterization of Benzophenone, 4 Methyl , Oxime

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

The elucidation of the molecular structure of Benzophenone (B1666685), 4-methyl-, oxime, which can exist as cis and trans isomers, relies on a combination of advanced spectroscopic methods. Each technique provides unique insights into the compound's connectivity, functional groups, electronic environment, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C FT-NMR for Structural and Conformational Assignments

For the precursor, 4-methylbenzophenone (B132839), ¹H NMR spectra show characteristic signals for the aromatic protons and the methyl group. In a typical spectrum recorded in CDCl₃, the protons of the unsubstituted phenyl ring and the tolyl group appear in the aromatic region (approximately 7.2-7.8 ppm), while the methyl protons present as a singlet around 2.4 ppm. guidechem.comrsc.orgnih.govchemicalbook.com The ¹³C NMR spectrum of 4-methylbenzophenone displays signals for the carbonyl carbon (around 196.5 ppm), the aromatic carbons, and the methyl carbon (around 21.7 ppm). guidechem.comrsc.orgchemicalbook.com

For oximes, the presence of the hydroxyl group (-OH) on the nitrogen atom introduces an additional signal in the ¹H NMR spectrum, which is often broad and its chemical shift can vary depending on the solvent and concentration. The formation of the oxime also influences the chemical shifts of the adjacent carbon atoms in the ¹³C NMR spectrum. For instance, in (E)-4-methylbenzaldehyde oxime, the carbon of the C=NOH group appears at approximately 151 ppm. rsc.org It is expected that the NMR spectra of Benzophenone, 4-methyl-, oxime would show distinct signals for the two aromatic rings and the methyl group, with the chemical shifts influenced by the oxime functionality and the specific isomeric form (cis or trans).

Table 1: Representative ¹H and ¹³C NMR Data for 4-Methylbenzophenone

Nucleus Chemical Shift (δ) ppm Assignment
¹H~7.78 (d)Aromatic Protons
~7.72 (d)Aromatic Protons
~7.56 (t)Aromatic Protons
~7.47 (t)Aromatic Protons
~7.28 (d)Aromatic Protons
~2.44 (s)Methyl Protons (CH₃)
¹³C~196.5Carbonyl Carbon (C=O)
~143.3Aromatic Carbon
~138.0Aromatic Carbon
~134.9Aromatic Carbon
~132.2Aromatic Carbon
~130.3Aromatic Carbon
~130.0Aromatic Carbon
~129.0Aromatic Carbon
~128.2Aromatic Carbon
~21.7Methyl Carbon (CH₃)
Note: Data is for the precursor ketone, 4-methylbenzophenone, and serves as a reference. guidechem.comrsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The FTIR spectrum of the precursor, 4-methylbenzophenone, exhibits a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically around 1650-1660 cm⁻¹. chemicalbook.com Other characteristic bands include C-H stretching vibrations of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic rings. chemicalbook.com

Upon conversion to the oxime, the most significant change in the IR spectrum is the disappearance of the C=O stretching band and the appearance of new bands associated with the oxime group. These include a broad O-H stretching band in the region of 3100-3600 cm⁻¹, a C=N stretching vibration typically observed between 1640 and 1690 cm⁻¹, and a N-O stretching band around 930-960 cm⁻¹. For example, the IR spectrum of (E)-4-methylbenzaldehyde oxime shows a broad band at 3289 cm⁻¹ (O-H stretch) and a band at 960 cm⁻¹ (N-O stretch). rsc.org

Raman spectroscopy provides complementary information. The Raman spectrum of 4-methylbenzophenone shows characteristic bands for the aromatic ring vibrations and the C=O group. chemicalbook.com For the oxime, the C=N stretching vibration is also expected to be Raman active.

Table 2: Characteristic Infrared Absorption Frequencies for 4-Methylbenzophenone and its Expected Oxime Derivative

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-Methylbenzophenone Expected Wavenumber (cm⁻¹) for this compound
C=OStretching~1655Absent
O-HStretchingAbsent~3100-3600 (broad)
C=NStretchingAbsent~1640-1690
N-OStretchingAbsent~930-960
Aromatic C-HStretching~3000-3100~3000-3100
Aromatic C=CStretching~1400-1600~1400-1600
Aliphatic C-HStretching~2850-3000~2850-3000

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The parent compound, benzophenone, exhibits characteristic absorption bands in the UV region. wikipedia.orgresearchgate.net The presence of a methyl group in the para position of one of the phenyl rings in 4-methylbenzophenone is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to its electron-donating nature.

The UV-Vis spectrum of oximes generally shows absorption bands due to π → π* and n → π* transitions. The conjugation of the C=N double bond with the two aromatic rings in this compound would result in intense π → π* transitions. The specific absorption maxima (λ_max) would be influenced by the solvent polarity. Studies on other oximes have shown that deprotonation of the oxime hydroxyl group in basic media leads to a significant red shift in the absorption spectrum. chemicalbook.com

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. While specific fluorescence data for this compound is not available in the provided search results, benzophenone itself is known to be a triplet sensitizer (B1316253) and its fluorescence quantum yield is generally low. The introduction of the oxime group could potentially alter the photophysical properties, including the fluorescence behavior.

Table 3: Expected UV-Visible Absorption Characteristics

Compound Expected Electronic Transitions Anticipated λ_max Region (nm) Notes
This compoundπ → π250-300Influenced by conjugation and solvent.
n → π>300Typically weaker than π → π* transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for the Characterization of Unpaired Electron Systems (Radicals)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, it can be converted into a radical species, typically an iminoxyl radical, through oxidation or photolysis.

The study of iminoxyl radicals derived from various oximes by EPR spectroscopy has been a subject of interest. researchgate.net These radicals are intermediates in various chemical reactions, including the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comresearchgate.netnih.gov The EPR spectrum of an iminoxyl radical provides information about the distribution of the unpaired electron spin density within the radical, through the analysis of hyperfine coupling constants with magnetic nuclei such as ¹⁴N and ¹H. The g-factor, also obtained from the EPR spectrum, is characteristic of the radical's electronic environment. The specific hyperfine couplings and g-factor would allow for the characterization of the electronic structure of the radical derived from this compound.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. It also provides information about the compound's structure through the analysis of its fragmentation pattern upon ionization.

For the precursor, 4-methylbenzophenone, the mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 196. nih.govchemicalbook.com The fragmentation pattern is characterized by the loss of various fragments, leading to daughter ions that are indicative of the structure.

For this compound, the molecular weight is 211.27 g/mol . HRMS would confirm this with high accuracy. The fragmentation of oximes in a mass spectrometer can proceed through several pathways, including cleavage of the N-O bond, rearrangements, and fragmentation of the aromatic rings. The specific fragmentation pattern would be a fingerprint for this compound and would help to distinguish it from its isomers and related compounds.

Table 4: Expected High-Resolution Mass Spectrometry Data

Compound Molecular Formula Exact Mass (monoisotopic) Expected Key Fragments
This compoundC₁₄H₁₃NO211.0997[M-OH]⁺, [M-C₆H₅]⁺, [M-C₇H₇]⁺, fragments from aromatic rings

X-ray Crystallography and Solid-State Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound has not been found in the search results, information on its precursor and the melting points of its isomers suggest that such data may exist. The precursor, 4-methylbenzophenone, is known to crystallize in two polymorphic forms: a stable monoclinic α-form and a metastable trigonal β-form. chemicalbook.comchemicalbook.com The crystal structure of the α-form has been determined, providing detailed information about its solid-state conformation. chemicalbook.comchemicalbook.com

For this compound, two isomers, cis and trans, have been reported with distinct melting points: the cis-oxime with a melting point of 154-156 °C and the trans-oxime with a melting point of 114-116 °C. guidechem.comchemicalbook.comchemicalbook.com This difference in melting points strongly indicates that both isomers have been isolated as distinct crystalline solids. A single-crystal X-ray diffraction study of each isomer would reveal their precise molecular geometries, including the configuration around the C=N double bond and the conformation of the phenyl and tolyl groups. Furthermore, the analysis of the crystal packing would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which play a crucial role in the solid-state architecture.

Table 5: Known Polymorphic and Isomeric Data

Compound Form Crystal System Melting Point (°C)
4-Methylbenzophenoneα-form (stable)Monoclinic59-60
β-form (metastable)Trigonal55-57
This compoundcis-isomerNot specified154-156
trans-isomerNot specified114-116
Data for 4-Methylbenzophenone from chemicalbook.comchemicalbook.com; Data for this compound isomers from guidechem.comchemicalbook.comchemicalbook.com.

Single Crystal X-ray Diffraction of 4-Methylbenzophenone Oxime and its Analogs for Precise Molecular and Crystal Structure Determination

While a specific crystal structure for 4-methylbenzophenone oxime is not publicly available, extensive studies on closely related analogs provide a clear picture of the structural characteristics to be expected. For instance, the analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone (B30270) oxime, an analog, reveals detailed structural parameters. nih.gov In this analog, the molecule exhibits a twisted conformation, with the phenyl and the substituted benzene (B151609) rings being significantly out of plane with respect to the oxime group, subtending a dihedral angle of 80.53(4)°. nih.gov The oxime group itself has distinct C=N and N-O bond lengths, which are critical for understanding its electronic properties.

In another example, the crystal structure of 11H-indeno[1,2-b]quinoxalin-11-one oxime unambiguously identified the E-isomer, with the oxime C=N double bond length being 1.293(4) Å and the N-O bond length being 1.386(3) Å. nih.gov Such precise measurements are vital for validating theoretical models and understanding the electronic nature of the oxime functionality. The crystallographic data for an analog, 2-amino-5-chlorobenzophenone oxime, is presented below as a representative example of the type of data obtained from SCXRD analysis.

Table 1: Representative Crystallographic Data for an Analog, 2-amino-5-chlorobenzophenone oxime nih.gov
ParameterValue
Chemical FormulaC₁₃H₁₁ClN₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0841 (6)
b (Å)11.3967 (6)
c (Å)9.8248 (5)
β (°)105.783 (2)
Volume (ų)1193.31 (11)
Z (Formula units/cell)4
Dihedral Angle (Phenyl/Benzene)80.53 (4)°

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern crystal packing. By mapping properties onto this unique molecular surface, one can gain a deep understanding of how molecules interact with their neighbors.

For benzophenone oxime analogs, Hirshfeld analysis reveals the critical role of hydrogen bonding and other weaker contacts in stabilizing the crystal structure. In the crystal of 2-amino-5-chlorobenzophenone oxime, the most significant interaction is a pair of strong O—H⋯N hydrogen bonds, which link molecules into centrosymmetric dimers. nih.gov These strong interactions are visualized as prominent red spots on the Hirshfeld surface mapped with the dnorm property.

Table 2: Representative Contributions to the Hirshfeld Surface for a Substituted Oxazole Analog nih.gov
Interaction Type (Atom···Atom)Contribution (%)
H···H48.7
H···C / C···H22.2
Cl···H / H···Cl8.8
O···H / H···O8.2
N···H / H···N5.1

Polymorphism Studies and their Impact on Crystal Packing and Physical Behavior

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great importance in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability.

The benzophenone class of compounds is known to exhibit prevalent polymorphism. nih.gov The parent ketone, 4-methylbenzophenone, crystallizes in at least two different forms: a stable monoclinic α-form and a metastable trigonal β-form. chemicalbook.com This tendency for polymorphism is expected to extend to its derivatives, including the oxime.

Studies on analogs confirm this. For example, 2-amino-5-chlorobenzophenone oxime exists in both a monoclinic and a triclinic form. nih.gov The comparison between these polymorphs using Hirshfeld analysis shows differences in the atom-atom contacts, indicating subtle but significant variations in their crystal packing and intermolecular interaction energies. nih.gov These differences in packing can affect the physical behavior of the solid, such as its mechanical properties and dissolution rate. The main distinctions between polymorphs in benzophenone derivatives often arise from variations in crystal packing rather than major changes in the molecular conformation itself. nih.gov

Relationship between Crystal Structure and Observed Reactivity

The arrangement of molecules in a crystal can have a profound impact on their chemical reactivity. The accessibility of functional groups, the proximity of potential reactants, and the presence of specific intermolecular interactions can all influence reaction pathways and outcomes in the solid state.

For oximes, the crystal packing determines which parts of the molecule are exposed and available for reaction. The formation of strong hydrogen-bonded dimers, as seen in the 2-amino-5-chlorobenzophenone oxime analog, can protect the O-H and nitrogen lone pair from participating in reactions by locking them into a stable supramolecular structure. nih.gov Conversely, other parts of the molecule may become more exposed.

Furthermore, the crystalline environment can enable or inhibit specific reaction mechanisms. Studies have shown that intermolecular interactions within a crystal can fundamentally alter photochemical reaction pathways, such as by opening up new relaxation channels that are not observed in solution. mpg.dechemrxiv.org In the context of biochemical reactions, the precise geometry of an oxime binding within an enzyme's active site, dictated by specific hydrogen bonds and other non-covalent interactions, is crucial for its function, such as in the reactivation of inhibited enzymes. nih.gov Therefore, understanding the crystal structure provides critical clues to predicting and controlling the solid-state reactivity of 4-methylbenzophenone oxime.

Stereochemical Analysis of Oxime Isomers: E/Z Configurations and Interconversion

A key stereochemical feature of oximes derived from unsymmetrical ketones like 4-methylbenzophenone is the existence of geometric isomers around the C=N double bond. These isomers are designated as E (entgegen, opposite) and Z (zusammen, together), which has replaced the older syn/anti terminology. chemicalbook.com

For 4-methylbenzophenone oxime, the two isomers have distinct physical properties. The cis-oxime (Z-isomer) has a reported melting point of 154 °C, while the trans-oxime (E-isomer) melts at a lower temperature of 114-116 °C. lookchem.comguidechem.com

The synthesis of oximes often results in a mixture of both E and Z isomers. researchgate.net However, methods have been developed for their separation and for the selective synthesis of one isomer. The interconversion between isomers can be catalyzed, and the equilibrium position is often dependent on factors like temperature. researchgate.net A notable method for isolating the E isomer involves treating a solution containing an E/Z mixture with an anhydrous acid, such as HCl, in an organic solvent. This process selectively precipitates the more stable E-isomer as its immonium salt, which can then be neutralized to recover the pure E-oxime. google.com The unambiguous identification of the isomer in solution or the solid state can be accomplished using techniques like 2D NOESY NMR spectroscopy or single-crystal X-ray diffraction. nih.gov

Table 3: Properties of 4-Methylbenzophenone Oxime Isomers lookchem.comguidechem.com
IsomerConfigurationMelting Point (°C)
E-isomertrans114-116
Z-isomercis154

Theoretical and Computational Chemistry Studies of Benzophenone, 4 Methyl , Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools in modern chemistry, offering profound insights into the intrinsic properties of molecules. cornell.edu These methods allow for the detailed examination of molecular structures, energies, and electronic characteristics, providing a theoretical framework to understand and predict chemical behavior.

Density Functional Theory (DFT) and Ab Initio Approaches for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding energy. nih.gov For molecules like benzophenone (B1666685) oxime, methods such as DFT with the B3LYP functional and various basis sets are employed to calculate optimized geometries and thermodynamic parameters. nih.gov These calculations provide foundational data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical data, providing a rigorous but computationally intensive approach. nih.gov DFT, while also a first-principles method, approximates the electron correlation energy using functionals of the electron density, offering a balance between accuracy and computational cost. Studies on related aromatic systems demonstrate that both methods are crucial for obtaining reliable structural and energetic information. nih.gov

Table 1: Comparison of Theoretical Approaches for Molecular Analysis

Method Description Typical Application
Ab Initio (e.g., RHF) Solves the Schrödinger equation from first principles with no empirical parameters. nih.gov High-accuracy calculations for small molecules, benchmarking.

| Density Functional Theory (DFT) | Calculates properties based on the molecule's electron density using various functionals (e.g., B3LYP, BLYP). nih.gov | Geometry optimization, energy calculations, and spectroscopic predictions for a wide range of molecules. |

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govchalcogen.ro

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO, being the outermost orbital containing electrons, typically acts as an electron donor, while the LUMO, the innermost empty orbital, can accept electrons. youtube.com For related organic compounds, DFT calculations are routinely used to compute the energies of these orbitals and predict the molecule's electronic behavior and potential for charge transfer interactions. nih.govchalcogen.ro

Table 2: Frontier Molecular Orbital (FMO) Data for an Analogous Aromatic System

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. chalcogen.ro Represents the ability to donate an electron. nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. chalcogen.ro Represents the ability to accept an electron. nih.gov

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. chalcogen.ro | Indicates chemical reactivity, polarizability, and stability. A smaller gap implies higher reactivity. nih.gov |

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis) and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. These calculated spectra can then be compared with experimentally measured spectra to validate the computational model and aid in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions and generate a theoretical UV-Vis spectrum, which helps in understanding the electronic structure and identifying the nature of transitions (e.g., π→π*).

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites, such as those around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. researchgate.netnih.gov

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites, often around hydrogen atoms, are prone to nucleophilic attack. researchgate.netnih.gov

Green regions represent areas of neutral or near-zero potential. nih.gov

By analyzing the MEP map of a molecule like 4-methylbenzophenone (B132839) oxime, one can identify the electron-rich lone pairs on the oxygen and nitrogen atoms as likely sites for interaction with electrophiles, and electron-poor regions as sites for nucleophilic interaction. nih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling extends beyond static properties to the exploration of dynamic chemical processes, such as reaction mechanisms.

Transition State Analysis for Complex Rearrangement Reactions

Computational chemistry is instrumental in elucidating the mechanisms of complex organic reactions, such as the Beckmann rearrangement, which is characteristic of oximes. masterorganicchemistry.com This reaction involves the transformation of an oxime into an amide or a nitrile. masterorganicchemistry.com

By using methods like DFT, chemists can model the entire reaction pathway. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Analyzing the geometry and energy of the transition state provides critical information about the reaction's feasibility and kinetics. For oxime rearrangements, computational studies can help determine which group (in this case, the phenyl or the 4-methylphenyl group) is more likely to migrate, by comparing the activation energies of the competing pathways. rsc.org These analyses provide a detailed, atomistic understanding of the rearrangement mechanism that is often difficult to obtain through experimental means alone. rsc.org

Energetic Profiles and Reaction Coordinate Analysis of Proposed Pathways

Detailed computational studies focusing specifically on the energetic profiles and reaction coordinate analysis for pathways involving Benzophenone, 4-methyl-, oxime are not extensively documented in publicly available literature. However, the methodologies for such analyses are well-established in computational chemistry. These studies typically employ quantum mechanical calculations to map the potential energy surface of a chemical reaction.

For a given proposed reaction pathway of this compound, the process would involve:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and any intermediates.

Transition State Search: Identifying the highest energy point along the reaction coordinate, known as the transition state. This structure represents the energetic barrier that must be overcome for the reaction to proceed.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state downhill to the connected reactant and product, confirming that the identified transition state correctly links the intended species.

As an illustrative example of the techniques applied to related compounds, a study on the ozonation of Benzophenone-4 involved theoretical calculations of frontier electron densities to justify the proposed degradation pathways. nih.gov This type of analysis helps predict the most likely sites for electrophilic or nucleophilic attack, offering insights into reaction mechanisms. nih.gov Similar computational approaches could be applied to elucidate the reactivity and transformation pathways of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Studies of Benzophenone Oxime Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are pivotal in understanding how the chemical structure of benzophenone oxime derivatives influences their biological activity and chemical reactivity. These computational models correlate variations in molecular properties (descriptors) with observed activities or reaction outcomes.

Research on benzophenone oxime analogues has explored their potential as inhibitors of secretory phospholipase A2 (PLA2), an enzyme associated with inflammatory processes. nih.govresearchgate.net Studies have synthesized various derivatives to analyze the structure-activity relationship, demonstrating that modifications to the molecule's pharmacophore can significantly impact PLA2 inhibition. nih.gov For instance, the introduction of hydrophobic and aromatic substituents tends to enhance the inhibitory activity against PLA2 enzymes. nih.gov

In other therapeutic areas, QSAR studies have been performed on sulphonamidobenzophenone oximes to investigate their antiviral activity against polio and rhino viruses. nih.gov These studies revealed that the antiviral action is predominantly controlled by steric factors, suggesting that the size and shape of the molecule are critical for its biological function. nih.gov Similarly, QSAR analyses of a broader set of benzophenone derivatives have been used to develop models for predicting antimalarial activity. nih.govresearchgate.net These models have successfully increased the rate of discovering new potential antimalarial compounds from 14.28% in an initial set to 50% in a test set designed using the model's predictions. nih.gov

Development of Computational Descriptors for Chemical Activity

The foundation of any QSAR/SRR model is the selection of molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. For benzophenone oxime derivatives, a variety of descriptors have been employed to build predictive models. These can be broadly categorized as electronic, steric, and thermodynamic.

A QSAR analysis of benzophenone derivatives for antimalarial activity identified a combination of potential energy (PE), dipole moment (DM), and electron affinity (EA) as key descriptors governing the biological effect. nih.gov The model indicated that lower potential energy (greater stability) correlates with higher antimalarial activity. nih.gov In a study of benzoxazine (B1645224) derivatives, descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, partial positive surface area, and the maximum electrophilic reaction index for a nitrogen atom were found to be important for predicting oxidation potentials. who.int

The table below details some of the computational descriptors used in studies of benzophenone derivatives and related compounds.

Descriptor CategoryDescriptor NameDescriptionRelevance to Activity/Reactivity
Thermodynamic Potential Energy (PE)The total energy of the molecule at its optimized geometry.Lower potential energy suggests greater molecular stability, which was found to correlate with higher antimalarial activity. nih.gov
Electronic Dipole Moment (DM)A measure of the overall polarity of the molecule.Indicates the polar nature and orientation in an electrostatic field, influencing interactions with biological targets. nih.gov
Electronic Electron Affinity (EA)The energy released when an electron is added to a neutral atom or molecule.Relates to the molecule's ability to accept an electron, which can be crucial in redox-mediated biological processes. nih.gov
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons; important in oxidation reactions and charge-transfer interactions. who.int
Steric/Topological Steric FactorsDescriptors related to the size and shape of the molecule (e.g., molecular volume, surface area).Found to be the predominant controlling factor for the antiviral activity of sulphonamidobenzophenone oximes. nih.gov
Topological Relative Number of H atomsThe number of hydrogen atoms relative to the total number of atoms.Can influence properties like lipophilicity and the potential for hydrogen bonding. who.int

Predictive Models for Synthetic Outcomes and Reaction Selectivity

Recent advances in machine learning and artificial intelligence have led to the development of powerful models for predicting the outcomes of chemical reactions, including major products, yields, and selectivity (e.g., regioselectivity). nih.govrsc.org These models can be applied to reactions involving benzophenone oxime derivatives to accelerate synthetic efforts.

Predictive models for synthetic outcomes generally fall into two categories: template-based and template-free. nih.gov

Template-based methods rely on a predefined set of reaction rules extracted from large reaction databases. They work well for reactions that fall within known classes.

Template-free methods , such as those using graph-based neural networks or molecular transformers, learn the underlying chemical transformations directly from the structures of reactants and products. nih.govchemrxiv.org These models can often generalize to novel reactions not explicitly present in the training data. chemrxiv.org

For predicting reaction selectivity, such as the regioselectivity of an aromatic substitution, hybrid approaches are being developed. These methods combine machine-learned reaction representations with quantum mechanical descriptors calculated on-the-fly. researchgate.net Such a model, trained on a diverse set of substitution reactions, achieved high accuracy (89-97%) in predicting the major product. researchgate.net The integration of physics-based descriptors enhances the model's ability to generalize and learn from smaller datasets. researchgate.net

While specific predictive models tailored exclusively to this compound are not documented, the existing frameworks for reaction prediction are broadly applicable. rsc.orgarxiv.org By training these models on relevant datasets containing reactions of benzophenones and oximes, it would be feasible to develop tools that can accurately predict the outcomes and selectivity of synthetic pathways involving the target compound.

Advanced Applications of Benzophenone, 4 Methyl , Oxime in Organic Synthesis and Catalysis

Synthetic Intermediate for Nitrogen-Containing Organic Compounds

The oxime functionality of Benzophenone (B1666685), 4-methyl-, oxime serves as a latent source of nitrogen, enabling its transformation into various nitrogenous organic compounds through carefully designed synthetic routes.

The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that transforms ketoximes into N-substituted amides. wikipedia.orglibretexts.org In the case of Benzophenone, 4-methyl-, oxime, this rearrangement offers a direct pathway to synthesize N-(4-methylphenyl)benzamide or N-phenyl-4-methylbenzamide, depending on which aryl group migrates. The stereochemistry of the oxime (E or Z isomer) dictates the migrating group, which is typically anti-periplanar to the hydroxyl group. wikipedia.org

The general mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of an adjacent alkyl or aryl group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com Various acidic catalysts can be employed to facilitate this transformation, including strong acids like sulfuric acid and polyphosphoric acid, as well as milder Lewis acids. wikipedia.org

Recent research has focused on developing more environmentally benign and efficient conditions for the Beckmann rearrangement. For instance, the use of ionic liquids, such as N-methyl-imidazolium hydrosulfate ([HMIm]HSO₄), has been explored for the rearrangement of benzophenone oxime, achieving high yields with the aid of co-catalysts like P₂O₅. nih.gov While specific studies on the 4-methyl derivative are less common, the principles and catalytic systems are generally applicable.

In addition to amides, the Beckmann rearrangement can also lead to the formation of nitriles, particularly from aldoximes. masterorganicchemistry.com In the context of ketoximes like this compound, fragmentation reactions can compete with the rearrangement under certain conditions, potentially yielding nitriles.

Table 1: Catalytic Systems for Beckmann Rearrangement of Aromatic Oximes

Catalyst SystemSubstrateProductYield (%)Reference
[HMIm]HSO₄ / P₂O₅Benzophenone oximeBenzanilide (B160483)91 nih.gov
Amberlyst 15 / Acetic Acid4-Hydroxyacetophenone oximeN-(4-hydroxyphenyl)acetamide66.7 libretexts.org
Phenyl dichlorophosphateAcetophenone (B1666503) oximeN-Phenylacetamide86 nih.gov

The oxime group of this compound is a versatile handle for the construction of various nitrogen-containing heterocyclic systems. nih.govillinois.edu These reactions often involve the initial transformation of the oxime into a more reactive intermediate, followed by cyclization.

Quinolines: Quinolines and their derivatives are an important class of heterocycles with a wide range of biological activities. researchgate.netufrgs.br The synthesis of quinolines can be achieved from oxime derivatives through intramolecular cyclization reactions. For instance, phenethyl ketone oximes can be converted to quinolines using a rhenium reagent, proceeding through an intramolecular cyclization of the nitrogen atom onto the phenyl ring without undergoing a Beckmann rearrangement. tcichemicals.com By analogy, derivatives of this compound could be designed to undergo similar cyclizations to produce substituted quinolines.

Isoxazoles and Pyrazoles: Isoxazoles and pyrazoles are five-membered aromatic heterocycles containing one and two nitrogen atoms, respectively. nih.govnih.gov The synthesis of isoxazoles can be achieved through the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632), where the oxime is formed in situ. youtube.com Pyrazoles can be synthesized from α,β-unsaturated hydrazones and oximes through iodine(III)-catalyzed cyclization. organic-chemistry.org Derivatives of this compound could serve as precursors to these heterocycles through multi-component reactions or by transformation into suitable intermediates. For example, pyrazole (B372694) oxime derivatives have been synthesized and utilized as intermediates for creating more complex molecules. nih.gov

Other Heterocycles: The reactivity of the oxime group allows for its participation in various cyclization strategies to form a wide array of other heterocyclic systems. For example, N-N bond-forming cyclizations of oxime derivatives have been used to synthesize N-aryl[3,4-d]pyrazolopyrimidines. nih.gov Furthermore, the synthesis of 2-methyl-O-acyl-oximino-dibenz[b,e]oxepins has been reported from a ketone oxime, showcasing the potential for creating complex, fused heterocyclic structures.

The development of new methods for the formation of carbon-nitrogen (C-N) bonds is a central theme in modern organic synthesis. nptel.ac.inresearchgate.net this compound and its derivatives are valuable substrates in this endeavor, offering unique pathways for C-N bond construction.

One innovative approach involves the direct nucleophilic substitution on the sp²-hybridized nitrogen atom of oxime derivatives. tcichemicals.com This reaction, which is generally difficult, can be achieved under specific conditions, allowing the oxime to act as an electrophilic amination reagent for the synthesis of amines and nitrogen-containing heterocycles. tcichemicals.com

Radical-mediated reactions of oximes have also emerged as a powerful tool for C-N bond formation. The weak N-O bond in oxime derivatives can undergo homolytic cleavage to generate iminyl radicals, which can then participate in various cyclization and intermolecular reactions to form new C-N bonds.

Transition metal-catalyzed reactions provide another avenue for novel C-N bond formation using oximes. For example, palladium-catalyzed reactions of oxime esters can lead to the formation of indoles through an intramolecular C-H amination process. rsc.org

Ligand in Transition-Metal Catalysis

The nitrogen and oxygen atoms of the oxime group in this compound can coordinate to transition metals, making it a useful ligand in catalysis. researchgate.net The electronic and steric properties of the ligand can be fine-tuned by the substituents on the benzophenone core, influencing the activity and selectivity of the catalyst.

Oxime-based ligands have been successfully employed in a variety of transition-metal-catalyzed reactions, particularly those involving palladium. researchgate.net Oxime-derived palladacycles, formed through the ortho-palladation of aromatic oximes, have shown remarkable catalytic activity in cross-coupling reactions such as the Heck-Mizoroki and Suzuki-Miyaura reactions. researchgate.netresearchgate.net These palladacycles are often thermally stable and insensitive to air and moisture, making them practical catalysts. researchgate.net

The catalytic system typically involves a palladium precursor, such as Pd(OAc)₂, and the oxime ligand. The in situ formation of the active catalytic species is often proposed. For instance, acetophenone oxime has been used as a ligand in the palladium-catalyzed LaRock indole (B1671886) annulation and the synthesis of isocoumarins. rsc.org Given the structural similarity, this compound is expected to form similar catalytically active complexes.

Rhodium and iridium complexes with Schiff base ligands, which share structural similarities with oximes, have also been synthesized and their catalytic properties investigated. frontiersin.org These complexes have shown activity in Suzuki-type cross-coupling reactions.

Table 2: Examples of Oxime Ligands in Palladium-Catalyzed Reactions

LigandReactionCatalyst SystemKey FeaturesReference
Acetophenone oximeLaRock Indole AnnulationPd(OAc)₂High yields rsc.org
Oxime-derived palladacyclesHeck-Mizoroki ReactionPre-formed palladacycleHigh turnover numbers researchgate.net
Oxime ethersSuzuki-Miyaura CouplingPd(OAc)₂ in aqueous phaseIn situ generation of palladacycles researchgate.net

The oxime group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds with high regioselectivity. rsc.orgthieme-connect.de This strategy has been employed for the ortho-functionalization of aromatic rings.

In the context of benzophenone derivatives, the oxime can direct the metal catalyst to the ortho-C-H bonds of one of the phenyl rings. For example, a palladium-catalyzed ortho-benzoylation of O-methyl ketoximes, including benzophenone oxime ether, has been reported. mdpi.com This reaction proceeds under visible light with a photocatalyst, demonstrating a modern approach to C-H functionalization.

Furthermore, rhodium(III)-catalyzed C-H activation has been utilized for the amidation of indoles, where an oxime group on the indole directs the C4-amidation. rsc.org While this example does not directly involve this compound, it highlights the potential of oxime directing groups in complex molecule synthesis. Template-assisted strategies have also been developed to achieve meta-C-H activation of benzophenones, overriding the inherent ortho-selectivity. nih.govrsc.org

The ability of this compound to act as a directing group opens up possibilities for the selective synthesis of substituted benzophenone derivatives, which are important scaffolds in medicinal chemistry and materials science.

Photochemical Applications in Material Science

Exploration as Components in Photoinitiator Systems

There is no available scientific literature or research data exploring this compound as a direct component in photoinitiator systems. Photoinitiators are typically classified into two main types:

Type I (Cleavage) Photoinitiators: These undergo unimolecular bond cleavage upon absorbing light to generate free radicals. The oxime ester class of compounds are well-known Type I photoinitiators, prized for the efficient cleavage of their weak N-O bond.

Type II (Abstraction) Photoinitiators: These undergo a bimolecular reaction, where the excited state of the photoinitiator abstracts a hydrogen atom from a synergist molecule (a co-initiator) to create radicals. The parent ketone, 4-methylbenzophenone (B132839), is a classic example of a Type II photoinitiator, often used with an amine co-initiator. sellchems.com

The research community has heavily focused on developing and optimizing oxime esters for high-efficiency Type I initiation rather than investigating the parent oximes themselves for this purpose. The conversion of the oxime to an oxime ester significantly enhances its ability to generate radicals photochemically. Consequently, there are no research findings or data tables to present regarding the performance of this compound in this role.

Use in Photosensitization Processes for Chemical Transformations

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical transformation in the second molecule without itself being consumed. Benzophenone and its derivatives are well-known photosensitizers. nih.gov

However, there are no specific studies in the available literature that document the use of This compound as a photosensitizer for chemical transformations in material science. Research in this area has concentrated on the parent ketone, which has a high-yield transition to its triplet excited state, making it an effective energy-transfer agent. The photochemical behavior of the oxime functional group itself, which can undergo reactions like photo-Beckmann rearrangement or E/Z isomerization, may interfere with or complicate its ability to act as a clean and efficient photosensitizer in the same manner as its ketone counterpart. Without dedicated studies, no data on its efficacy, the types of transformations it could mediate, or relevant quantum yields can be provided.

Supramolecular Chemistry and Crystal Engineering of Benzophenone, 4 Methyl , Oxime

Hydrogen Bonding Patterns and Directionality in the Solid State

In the solid state, oximes are well-known for their capacity to form robust hydrogen bonds, which play a pivotal role in dictating their crystal packing. The primary hydrogen bonding motif observed in the crystal structures of numerous oxime derivatives is the O–H···N interaction. This interaction typically leads to the formation of centrosymmetric dimers, characterized by an R²₂(6) graph-set notation. This dimeric assembly is a highly stable and frequently encountered supramolecular synthon in oxime chemistry.

While the classic O–H···N dimer is predominant, other hydrogen bonding patterns can also emerge, depending on the presence of other functional groups within the molecule or the crystallization conditions. These can include catemeric chains or more complex networks. However, for a simple substituted benzophenone (B1666685) oxime like the 4-methyl derivative, the R²₂(6) dimer is the most probable arrangement.

Principles of Crystal Engineering and Self-Assembly in Oxime-Based Systems

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In oxime-based systems, the principles of crystal engineering heavily rely on the predictable and directional nature of the O–H···N hydrogen bond. This strong and reliable interaction serves as a primary tool for guiding the self-assembly of oxime molecules into specific supramolecular architectures.

The self-assembly process in oxime-based systems is driven by the thermodynamic preference for the formation of the most stable hydrogen-bonded aggregates. The concept of supramolecular synthons, which are robust and transferable structural units, is central to the crystal engineering of oximes. The aforementioned R²₂(6) dimer is a classic example of a supramolecular homosynthon in this class of compounds.

By understanding the preferred hydrogen-bonding patterns, crystal engineers can predict and potentially control the crystal packing of oximes. This control is crucial for tuning the physicochemical properties of the solid material, such as solubility, melting point, and stability. The reliable formation of oxime dimers makes them attractive building blocks for the construction of more complex supramolecular assemblies, including co-crystals and coordination polymers.

Influence of Substituents (e.g., the 4-methyl group) on Supramolecular Architecture and Intermolecular Interactions

The introduction of substituents onto the benzophenone oxime scaffold can significantly influence the resulting supramolecular architecture. The 4-methyl group in "Benzophenone, 4-methyl-, oxime" is expected to exert its influence through a combination of steric and electronic effects, as well as by participating in weaker intermolecular interactions.

Electronic Effects: The 4-methyl group is an electron-donating group, which can subtly alter the electron density distribution within the aromatic system. This can have a minor effect on the acidity of the oxime proton and the basicity of the nitrogen atom, potentially modulating the strength of the O–H···N hydrogen bond.

Future Prospects and Emerging Research Frontiers for Benzophenone, 4 Methyl , Oxime

Development of Green Chemistry Approaches for Sustainable Synthesis and Transformation

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of oximes, including Benzophenone (B1666685), 4-methyl-, oxime, is an area ripe for the application of these principles.

Traditional methods for oxime synthesis often involve the use of organic solvents and may require harsh reaction conditions. nih.gov Recent research has focused on developing more environmentally benign alternatives. One promising approach is the use of solvent-free reaction conditions, such as grindstone chemistry. This method involves the simple grinding of reactants, often with a solid catalyst like bismuth(III) oxide (Bi2O3), at room temperature to afford the corresponding oximes in high yields. nih.gov While not yet specifically demonstrated for Benzophenone, 4-methyl-, oxime, this technique has been successfully applied to a range of aromatic carbonyl compounds, suggesting its potential applicability. nih.gov

Another green approach involves the use of water as a reaction medium, often in combination with a catalyst. For instance, the synthesis of aldoximes in aqueous media has been achieved using Hyamine® as a catalyst at ambient temperature. rsc.org The use of natural acids derived from fruit juices has also been explored as an eco-friendly catalytic system for oxime synthesis. isca.me Furthermore, the use of mineral water as a solvent has been shown to be effective for the synthesis of aryl oximes, with the dissolved minerals potentially acting as catalysts. ias.ac.in The application of these aqueous and solvent-free methods to the synthesis of this compound could significantly reduce the environmental impact of its production.

The development of sustainable transformation processes for oximes is also a key research area. Photocatalysis using visible light and metal-free organocatalysts offers a green alternative to traditional metal-catalyzed reactions for the transformation of nitroalkanes to oximes. nih.gov

Table 1: Comparison of Green Synthesis Methods for Oximes

MethodCatalyst/SolventConditionsAdvantagesPotential for this compound
Grindstone ChemistryBismuth(III) oxide (Bi2O3)Solvent-free, room temperatureHigh yields, minimal waste, simple procedure. nih.govHigh
Aqueous SynthesisHyamine® in waterAmbient temperatureEnvironmentally benign, high yields, ease of operation. rsc.orgHigh
Natural Acid CatalysisFruit juicesMicrowave or grindingEco-friendly, good yields. isca.meModerate
Mineral Water SolventNoneRoom temperatureEconomical, practical, environmentally friendly. ias.ac.inHigh

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis are emerging as powerful tools to address these challenges, offering improved control over reaction parameters, enhanced safety, and the potential for seamless scale-up. nih.gov

Flow chemistry, where reactants are continuously passed through a reactor, offers several advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.gov These advantages include precise temperature and pressure control, rapid mixing, and the ability to safely handle hazardous intermediates. nih.gov While the specific application of flow chemistry to the production of this compound has not been extensively reported, the synthesis of other oximes and related compounds has been successfully demonstrated in flow reactors. For example, the synthesis of diaryliodonium salts, which are precursors to a variety of functionalized aromatic compounds, has been achieved using a flow process. researchgate.net The principles of flow chemistry could be readily adapted for the continuous and scalable production of this compound from its corresponding ketone and hydroxylamine (B1172632).

High-throughput screening (HTS) methods are also being developed to accelerate the discovery and optimization of new synthetic routes. nih.govsigmaaldrich.com HTS allows for the rapid testing of numerous reaction conditions in parallel, significantly reducing the time required for process development. nih.gov The application of HTS to the synthesis of this compound could facilitate the rapid identification of optimal catalysts, solvents, and reaction parameters for both batch and flow processes. The development of a high-throughput synthetic workflow for the solid-state synthesis of oxides demonstrates the potential of these automated techniques for accelerating materials discovery. nih.gov

Exploration of Novel Reactivity and Unprecedented Catalytic Cycles

The oxime functional group is a versatile platform for a wide range of chemical transformations, and the exploration of its novel reactivity is an active area of research. nsf.gov The presence of the methyl group on the phenyl ring of this compound can influence its electronic properties and reactivity compared to the parent benzophenone oxime.

One area of emerging interest is the photochemical reactivity of substituted benzophenones. A study comparing the photophysical and photochemical reactions of 3-methylbenzophenone (B1359932) and 4-methylbenzophenone (B132839) revealed that the position of the methyl group significantly impacts the reaction pathways in acidic aqueous solutions. nih.gov While 4-methylbenzophenone primarily undergoes a photohydration reaction, the 3-methyl isomer exhibits an unusual acid-catalyzed proton exchange reaction. nih.gov This suggests that the electronic effects of the para-methyl group in this compound could be harnessed to control its photochemical behavior, potentially leading to new applications in photochemistry and materials science.

The oxime group can also participate in various cycloaddition reactions, providing a powerful tool for the construction of complex heterocyclic scaffolds. rsc.orgrsc.org For example, oximes can react with dipolarophiles in a tandem Michael addition–1,3-dipolar cycloaddition to form isoxazolidines. rsc.org The investigation of such cycloaddition reactions with this compound could lead to the synthesis of novel heterocyclic compounds with potential biological activity or material properties.

Furthermore, oximes can act as ligands in organometallic catalysis. researchgate.net The nitrogen and oxygen atoms of the oxime group can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. The use of this compound as a ligand in catalytic reactions is an under-explored area that could lead to the development of new and efficient catalytic systems for a variety of organic transformations.

Design of Advanced Functional Materials Derived from Oxime Scaffolds

The unique properties of the benzophenone and oxime moieties make this compound an attractive building block for the design of advanced functional materials.

The parent compound, 4-methylbenzophenone, is a well-known photoinitiator used in UV-curable coatings, inks, and adhesives. nih.govriverlandtrading.com It functions by absorbing UV light and generating free radicals that initiate polymerization. riverlandtrading.com It is plausible that this compound and its derivatives could also exhibit photoinitiating properties or be used to create novel photoinitiators with tailored absorption characteristics and reactivity. The development of polymeric photoinitiators based on benzophenone derivatives has been shown to improve performance and reduce migration in cured materials. nih.gov

The benzophenone scaffold is also found in a variety of biologically active molecules. nih.gov Benzophenone oxime analogues have been synthesized and evaluated as inhibitors of secretory phospholipase A2, demonstrating anti-inflammatory activity. sigmaaldrich.comCurrent time information in Vanderburgh County, US. The presence of the 4-methyl group could modulate the biological activity of such derivatives. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents.

Moreover, the ability of oximes to form reversible covalent bonds has been exploited in the development of dynamic materials, such as self-healing polymers and hydrogels. The incorporation of this compound into polymer chains could impart these materials with photoresponsive or other functional properties. The use of substituted benzophenone imines in the synthesis of covalent organic frameworks (COFs) highlights the potential of this class of compounds in creating highly ordered and porous materials for applications in catalysis, gas storage, and sensing. researchgate.netrsc.org

Table 2: Potential Applications of Functional Materials Derived from this compound

Material TypePotential ApplicationRationale
PhotoinitiatorsUV curing of coatings, inks, and adhesivesThe benzophenone core is a known photoinitiator. nih.govriverlandtrading.com
Biologically Active MoleculesAnti-inflammatory agents, enzyme inhibitorsBenzophenone oxime analogues have shown biological activity. sigmaaldrich.comCurrent time information in Vanderburgh County, US.
Dynamic PolymersSelf-healing materials, photoresponsive polymersThe oxime group can form reversible covalent bonds.
Covalent Organic Frameworks (COFs)Catalysis, gas storage, sensingSubstituted benzophenone imines are used in COF synthesis. researchgate.netrsc.org

Investigation of Under-explored Reaction Manifolds and Applications in Niche Chemical Fields

Beyond the more established areas of research, there are several under-explored reaction manifolds and niche applications where this compound could play a significant role.

The development of new catalytic systems is a continuous endeavor in organic chemistry. The potential of this compound as a ligand in organometallic catalysis, as mentioned earlier, is a largely unexplored frontier. researchgate.net Its specific electronic and steric properties could lead to catalysts with unique reactivity and selectivity profiles.

The field of functional coatings is another area where novel materials are in high demand. nih.gov The incorporation of this compound into coating formulations could impart properties such as UV protection, self-healing capabilities, or specific surface functionalities.

Furthermore, the unique chemical structure of this compound could make it a valuable intermediate in the synthesis of complex target molecules in areas such as natural product synthesis or medicinal chemistry. researchgate.net The strategic functionalization of the phenyl rings or the oxime group could provide access to a diverse range of molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing benzophenone oxime?

  • Benzophenone oxime can be synthesized via two primary routes:

  • Oximation with hydroxylamine hydrochloride (NH2_2OH·HCl) and oxalic acid : Refluxing benzophenone with NH2_2OH·HCl (2 mmol) and oxalic acid (2 mmol) yields benzophenone oxime with 80% efficiency .
  • Sodium-mediated reaction in ether : Benzophenone reacts with hydroxylamine hydrochloride in ether using sodium to form the oximate anion, followed by isolation .
    • Both methods require purification via recrystallization, with melting points (138–141°C) used for validation .

Q. How can benzophenone oxime be quantified in food packaging materials?

  • Gas chromatography-mass spectrometry (GC-MS) is the standard method, as outlined in Chinese GB standards for food contact materials. Protocols involve solvent extraction (e.g., acetonitrile), followed by GC-MS analysis with selective ion monitoring (SIM) to distinguish 4-methylbenzophenone from structural analogs .
  • Validation includes spiked recovery tests (70–120% recovery range) and comparison against unprinted control materials to rule out background contamination .

Q. What safety protocols are critical when handling benzophenone oxime in the lab?

  • Dust control : Avoid airborne dispersion using HEPA-filtered vacuums instead of compressed air to prevent explosive dust concentrations .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to minimize dermal/ocular exposure. Benzophenone oxime’s carcinogenic potential (Category 2) warrants fume hood use during synthesis .
  • Spill management : Collect solids in labeled containers for hazardous waste disposal, avoiding environmental release .

Advanced Research Questions

Q. What mechanistic insights explain the photooxidation of benzophenone oxime?

  • Photooxidation with singlet oxygen (generated via rose bengal sensitization in methanol) cleaves the C=N bond, yielding benzophenone as the primary product. Quenching experiments with 1,4-diazabicyclo[2.2.2]octane (Dabco) confirm singlet oxygen involvement .
  • A proposed dioxetane intermediate forms during oxidation, though direct evidence remains elusive. Analogous reactions in ketone photooxidations support this pathway .

Q. How do structural modifications of benzophenone oxime affect its bioactivity?

  • Anti-inflammatory activity : Substitution at the oxime nitrogen (e.g., acylated derivatives) enhances inhibition of secretory phospholipase A2 (sPLA2). For example, 4-nitrobenzoic acid acylation improves binding affinity to sPLA2’s catalytic site .
  • Crosslinking applications : Benzophenone oxime derivatives functionalized with cleavable linkers (e.g., heterobifunctional crosslinkers) enable UV-induced protein conjugation, useful in proteomics studies .

Q. What data contradictions arise in toxicological assessments of 4-methylbenzophenone?

  • Read-across uncertainties : The European Food Safety Authority (EFSA) extrapolated data from benzophenone to 4-methylbenzophenone but noted discrepancies in metabolism. The 4-methyl group undergoes additional oxidation, potentially altering toxicity profiles .
  • Genotoxicity debate : While 4-methylbenzophenone is classified as non-genotoxic, conflicting in vitro studies suggest oxidative stress-mediated DNA damage at high concentrations. Resolving this requires comparative metabolomic studies .

Q. How can reaction conditions optimize the Beckmann rearrangement of benzophenone oxime?

  • Acid catalysis : Sulfuric acid promotes rearrangement to benzanilide, but side reactions (e.g., hydrolysis) can occur. Monitoring via TLC (Rf ~0.6 for benzophenone oxime) ensures reaction progress .
  • Green chemistry approaches : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems improve yield (≥85%) while reducing acid waste .

Methodological Considerations

  • Analytical validation : Use internal standards (e.g., deuterated benzophenone) to correct matrix effects in GC-MS quantification .
  • Synthetic reproducibility : Pre-dry hydroxylamine hydrochloride to avoid side reactions from residual moisture during oximation .
  • Toxicological testing : Combine Ames tests with hepatic microsome assays to assess metabolic activation of 4-methylbenzophenone .

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